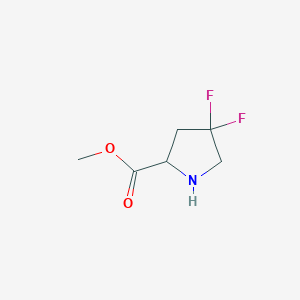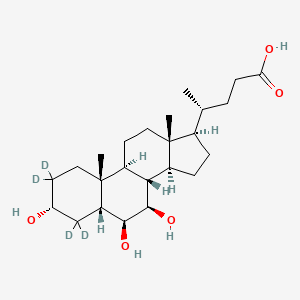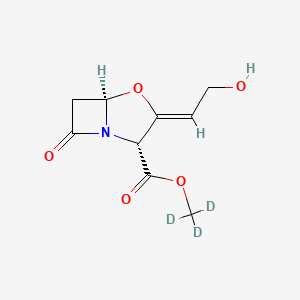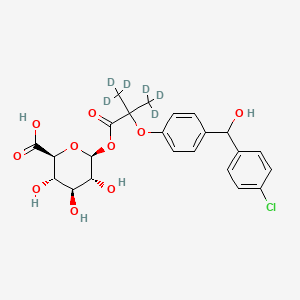
Fenirofibrate acyl-beta-D-glucuronide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenofibrate acyl- is a derivative of fenofibrate, a fibric acid derivative used primarily as a lipid-lowering agent. Fenofibrate is known for its ability to reduce elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol in patients with primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenofibrate acyl- can be synthesized through various methods. One common method involves the esterification of fenofibric acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, fenofibrate acyl- is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Supercritical fluid-assisted spray-drying (SA-SD) is one method used to achieve micronization of fenofibrate particles, which improves the pharmacokinetic and pharmacodynamic properties of the compound .
Chemical Reactions Analysis
Types of Reactions
Fenofibrate acyl- undergoes various chemical reactions, including:
Oxidation: Fenofibrate acyl- can be oxidized to form fenofibric acid.
Reduction: Reduction of fenofibrate acyl- can yield reduced derivatives such as LF 433.
Substitution: Substitution reactions can occur at the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Fenofibric acid.
Reduction: Reduced derivatives like LF 433.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Fenofibrate acyl- has several scientific research applications:
Chemistry: Used as a model compound to study esterification and oxidation-reduction reactions.
Mechanism of Action
Fenofibrate acyl- exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. PPARα is a nuclear receptor that alters lipid, glucose, and amino acid homeostasis. Activation of PPARα also stimulates the transcription of genes involved in fatty acid oxidation and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another fibric acid derivative used to lower lipid levels.
Gemfibrozil: A fibric acid derivative with similar lipid-lowering effects.
Fenofibric acid: The active metabolite of fenofibrate, used in similar therapeutic applications.
Uniqueness
Fenofibrate acyl- is unique due to its specific ester structure, which enhances its lipid-lowering properties and bioavailability. Compared to clofibrate and gemfibrozil, fenofibrate acyl- has a more favorable pharmacokinetic profile and can be administered with or without food .
Properties
Molecular Formula |
C23H25ClO10 |
|---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30)/t15?,16-,17-,18+,19-,21-/m0/s1/i1D3,2D3 |
InChI Key |
UJNGWDHZBYRDRO-LTQLKSOMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(C([2H])([2H])[2H])OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


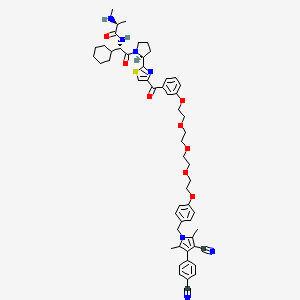
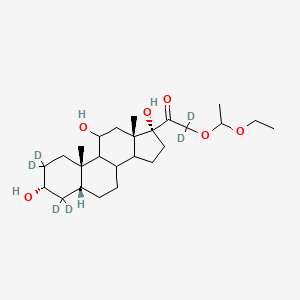
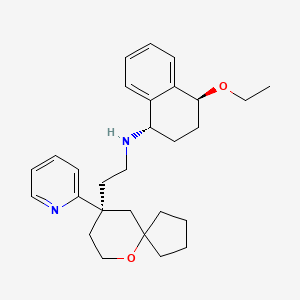

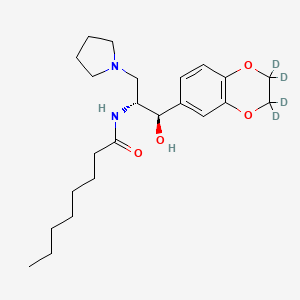


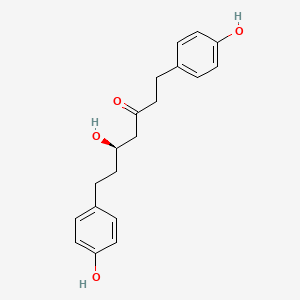
![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)
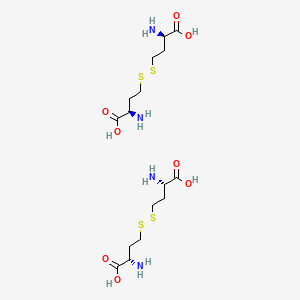
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
